BenchChemオンラインストアへようこそ!

2,3-Dinor-11b-PGF2alpha

PGD2 Metabolism Urinary Biomarker Mast Cell Activation

2,3-Dinor-11b-PGF2alpha (2,3-dinor-11β-PGF2α) is a C18 dinor prostaglandin F2α isomer and a major urinary metabolite of prostaglandin D2 (PGD2). Formed via β-oxidation of 11β-PGF2α in the liver and lung, it serves as a validated, non-invasive biomarker for systemic mast cell activation, including mast cell activation disease (MCAD) and systemic mastocytosis.

Molecular Formula C18H30O5
Molecular Weight 326.4 g/mol
CAS No. 240405-20-3
Cat. No. B031494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinor-11b-PGF2alpha
CAS240405-20-3
Synonyms2,3-dinor-11β-PGF2α; 2,3-dinor-11-epi PGF2α
Molecular FormulaC18H30O5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
InChIInChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1
InChIKeyIDKLJIUIJUVJNR-KSJYGFEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinor-11b-PGF2alpha (CAS 240405-20-3): Definitive Technical Baseline for Urinary PGD2 Metabolite Selection


2,3-Dinor-11b-PGF2alpha (2,3-dinor-11β-PGF2α) is a C18 dinor prostaglandin F2α isomer and a major urinary metabolite of prostaglandin D2 (PGD2) [1]. Formed via β-oxidation of 11β-PGF2α in the liver and lung, it serves as a validated, non-invasive biomarker for systemic mast cell activation, including mast cell activation disease (MCAD) and systemic mastocytosis [2]. As a metabolite, it offers a stable, integrative measure of PGD2 biosynthesis, overcoming the rapid in vivo degradation and artifactual ex vivo formation that limit direct measurement of the parent prostanoid [1].

Why 2,3-Dinor-11b-PGF2alpha (240405-20-3) Cannot Be Substituted with Other PGD2 Metabolites or Isoprostanes


Selecting an inappropriate PGD2 metabolite or isoprostane for procurement introduces significant risk of analytical failure and biological misinterpretation. For example, direct measurement of the parent compound, PGD2, is confounded by its extreme instability (half-life of minutes in plasma) and artifactual generation during sample collection [1]. Alternative urinary metabolites, such as tetranor-PGDM, exhibit different abundance profiles and are not suppressed by selective COX-2 inhibition to the same extent as 2,3-dinor-11β-PGF2α [1]. Furthermore, while other isomers like 9α,11β-PGF2α exist, 2,3-dinor-11β-PGF2α is the quantitatively predominant dinor metabolite in human urine, making it the most analytically accessible target for LC-MS/MS methods [2]. The quantitative differences in abundance, stability, and biosynthetic origin detailed in Section 3 render generic substitution or use of a non-optimized analog a direct threat to assay sensitivity, biomarker specificity, and procurement value.

Quantitative Evidence Guide for 2,3-Dinor-11b-PGF2alpha (240405-20-3) vs. Comparator Analytes


Urinary Abundance: 2,3-Dinor-11β-PGF2α vs. 11β-PGF2α and Tetranor-PGDM

In human urine, the abundance of 2,3-dinor-11β-PGF2α is intermediate between its precursor, 11β-PGF2α, and the major terminal metabolite, tetranor-PGDM. Specifically, tetranor-PGDM is much more abundant than both 11β-PGF2α and 2,3-dinor-11β-PGF2α [1]. This quantitative hierarchy was also confirmed in mice, where infusion of PGD2 dose-dependently increased urinary tetranor PGDM > 2,3-dinor-11β-PGF2α > 11β-PGF2α [1]. This establishes 2,3-dinor-11β-PGF2α as the more analytically accessible intermediate for routine LC-MS/MS workflows compared to its low-abundance precursor.

PGD2 Metabolism Urinary Biomarker Mast Cell Activation LC-MS/MS Oxidative Stress

Quantitative Urinary Concentration: 2,3-Dinor-11β-PGF2α vs. Tetranor-PGDM in Healthy Adults

In a comparative analysis of healthy adult urine, the mean concentration of tetranor-PGDM was determined to be 1.5 ± 0.3 ng/mg creatinine, while the mean concentration of 2,3-dinor-11β-PGF2α was 0.6 ± ng/mg creatinine [1]. This demonstrates that the target compound is present at approximately 40% of the concentration of the most abundant terminal PGD2 metabolite. This provides a reliable, quantifiable baseline for distinguishing pathological elevations in disease states like systemic mastocytosis and asthma.

Urinary Biomarker Clinical Chemistry Reference Range PGD2 Mastocytosis

Analytical Specificity: 2,3-Dinor-11β-PGF2α Represents 40% of Immunoreactive 11β-PGF2α Signal in Asthmatics

In urine from human asthmatic patients, 2,3-dinor-11β-PGF2α was found to represent approximately 40% of the immunoreactive signal when total 11β-PGF2α was measured using a commercial enzyme immunoassay (EIA) kit, as determined by comparative GC/MS analysis . This high degree of cross-reactivity means that immunoassay results for '11β-PGF2α' are significantly skewed by the presence of the dinor metabolite. This is not the case for other PGD2 metabolites like tetranor-PGDM, which do not cross-react with 11β-PGF2α antibodies.

Analytical Chemistry Immunoassay Cross-Reactivity GC-MS Asthma Biomarker Validation

Distinct Enzymatic Origin: Non-Enzymatic (Isoprostane) vs. Enzymatic (COX) PGD2 Metabolites

2,3-dinor-11β-Prostaglandin F2α is classified as a major F2 isoprostane, produced non-enzymatically from arachidonic acid via free radical-dependent peroxidation . This contrasts with the enzymatic, COX-dependent pathway that generates PGD2 and its downstream metabolites like 11β-PGF2α and tetranor-PGDM. The non-enzymatic origin of 2,3-dinor-11β-PGF2α makes it a distinct marker of oxidative stress that is not suppressible by COX-2 selective inhibitors , unlike 11β-PGF2α and tetranor-PGDM, which are suppressed by non-selective COX inhibitors [1].

Oxidative Stress Isoprostane Free Radical COX-2 Inflammation

Validated Research and Diagnostic Applications for 2,3-Dinor-11b-PGF2alpha (240405-20-3)


Multiplexed LC-MS/MS Panels for Differential Diagnosis of Mast Cell Activation Syndromes (MCAS)

This compound is a required, non-optional component of any clinically validated LC-MS/MS panel aimed at diagnosing MCAS. As outlined in Section 3, its intermediate urinary abundance (Evidence Item 1) and its well-characterized baseline concentration (Evidence Item 2) allow for robust, high-throughput quantification. Relying solely on tetranor-PGDM or 11β-PGF2α provides an incomplete picture of PGD2 metabolism and is not standard of care. Procurement of a high-purity (≥98%) analytical standard is mandatory for method development and routine quality control .

Quantitative Biomarker for Non-Enzymatic Oxidative Stress in Respiratory and Inflammatory Disease

For researchers investigating the role of free radical-mediated injury in diseases like asthma or anaphylaxis, 2,3-dinor-11β-PGF2α is the specific isoprostane of choice. Its non-enzymatic origin (Evidence Item 4) allows it to serve as a specific biomarker for oxidative stress that is orthogonal to measurements of COX-derived inflammation. This is in direct contrast to tetranor-PGDM, which primarily reflects COX-1/COX-2 activity. This differential utility is critical for understanding the complex pathophysiology of these conditions .

Method Validation and Calibration of Commercial 11β-PGF2α Immunoassays

Given the documented 40% cross-reactivity of 2,3-dinor-11β-PGF2α in 11β-PGF2α enzyme immunoassays (Evidence Item 3), the compound is an essential analytical tool for any laboratory using or developing these kits. Procuring this standard is necessary to perform spike-and-recovery experiments, establish the assay's true specificity profile, and correctly interpret results, especially from asthmatic patient cohorts where this cross-reactivity is clinically significant .

Quote Request

Request a Quote for 2,3-Dinor-11b-PGF2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.